2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one

Lipophilicity Polar Surface Area Drug-likeness

2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one (CAS 63586-51-6) is a 1,2-dihydro-3H-indazol-3-one derivative bearing an ortho-hydroxyphenyl substituent at the N2 position. This heterocyclic scaffold belongs to the indazolinone class, which is recognized for diverse biological activities including nitric oxide synthase (NOS) inhibition, anti-inflammatory effects, and kinase modulation.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 63586-51-6
Cat. No. B11879908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one
CAS63586-51-6
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N2)C3=CC=CC=C3O
InChIInChI=1S/C13H10N2O2/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14-15/h1-8,14,16H
InChIKeyFJMPEINEULNMLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one (CAS 63586-51-6) — Structural and Physicochemical Profile for Research Procurement


2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one (CAS 63586-51-6) is a 1,2-dihydro-3H-indazol-3-one derivative bearing an ortho-hydroxyphenyl substituent at the N2 position. This heterocyclic scaffold belongs to the indazolinone class, which is recognized for diverse biological activities including nitric oxide synthase (NOS) inhibition, anti-inflammatory effects, and kinase modulation [1]. The compound possesses a computed LogP of 2.02 and a topological polar surface area (PSA) of 58.0 Ų, reflecting moderate lipophilicity coupled with enhanced polarity versus unsubstituted 2-phenyl analogs .

Why 2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one Cannot Be Casually Replaced by Other 2-Aryl-indazol-3-ones


Within the 2-aryl-indazol-3-one series, even subtle alterations to the N2-phenyl substitution pattern can produce marked shifts in physicochemical properties, hydrogen-bonding capacity, and metabolic susceptibility. The ortho-hydroxyl group confers an additional hydrogen-bond donor/acceptor, increases polar surface area, and enables intramolecular hydrogen bonding that can rigidify the conformational landscape and alter tautomeric equilibria relative to the unsubstituted 2-phenyl prototype [1]. These molecular features may translate into divergent solubility, permeability, target engagement, and metabolic fate profiles that make simple generic substitution unreliable without fit-for-purpose re-validation [2].

Head-to-Head and Cross-Study Quantitative Differentiation of 2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one vs. 2-Phenyl-1H-indazol-3-one and Other Analogs


Lipophilicity and Polar Surface Area Differentiation vs. 2-Phenyl-1H-indazol-3-one

The target compound exhibits a computed LogP of 2.02 (Chemsrc, 2026) and PSA of 58.0 Ų, whereas the unsubstituted 2-phenyl analog (CAS 17049-65-9) displays an XLogP3 of 2.9 and TPSA of 32.3 Ų (PubChem, 2026) [1]. This represents a ΔLogP ≈ –0.88 and ΔPSA ≈ +25.7 Ų, indicating that the ortho-hydroxyl group significantly increases polarity and reduces lipophilicity relative to the 2-phenyl baseline. These differences are likely to influence aqueous solubility, membrane permeability, and plasma protein binding.

Lipophilicity Polar Surface Area Drug-likeness

Hydrogen-Bond Donor/Acceptor Capacity vs. 2-Phenyl and 2-Methoxy Analogs

The target compound possesses a phenolic –OH group that adds one H-bond donor and one H-bond acceptor relative to the 2-phenyl analog (which has 1 donor, 2 acceptors) [1]. Compared with a hypothetical 2-(2-methoxyphenyl) analog, the free hydroxyl replaces an H-bond-acceptor-only methoxy oxygen with a dual donor/acceptor, potentially enabling stronger and more geometrically constrained interactions with biological targets. This difference is particularly relevant for kinase hinge-region binding and for interactions with the heme iron in NOS enzymes, where hydrogen-bond networks are critical for inhibitor potency and isoform selectivity [2].

Hydrogen Bonding Molecular Recognition Solubility

Intramolecular Hydrogen Bonding and Tautomeric Equilibrium Shift vs. Meta- and Para-Hydroxy Isomers

The ortho-hydroxyl group in the target compound can form a six-membered intramolecular hydrogen bond with the indazolone C3 carbonyl oxygen. This interaction stabilizes a specific conformation and may shift the tautomeric equilibrium (1H vs. 2H forms) of the indazole ring [1]. In contrast, meta- and para-hydroxy isomers cannot form such an intramolecular bond and are expected to display different tautomeric ratios and conformational flexibility. 15N NMR studies on indazolinone tautomerism demonstrate that N2-substitution pattern directly modulates the 1H/2H tautomer equilibrium, which in turn affects hydrogen-bonding capacity and molecular recognition [2].

Intramolecular H-Bond Tautomerism Conformational Restriction

Metabolic Vulnerability Profile: Free Phenol vs. Methoxy Prodrug or Unsubstituted Phenyl

The free phenolic –OH in the target compound creates a liability for direct Phase II conjugation (glucuronidation and sulfation), which may lead to higher clearance compared to 2-(2-methoxyphenyl) analogs that require oxidative O-demethylation prior to conjugation [1]. Conversely, the 2-phenyl analog lacks this hydroxyl and is metabolized primarily through oxidative pathways on the indazole or phenyl rings. Studies on indazole-containing drug candidates (e.g., PF-03376056) have shown that N-glucuronidation is a dominant clearance pathway for indazoles, and the presence of an additional phenolic –OH may compete with or redirect glucuronidation sites, altering the metabolite profile [2]. This differential metabolic fate can be exploited in prodrug design or leveraged when a particular metabolite profile is desired for pharmacological or toxicological studies.

Metabolic Stability Phase II Metabolism Glucuronidation

Procurement-Driven Application Scenarios for 2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one (CAS 63586-51-6)


Scaffold for Kinase or NOS Inhibitor SAR Exploration Requiring a Hydrogen-Bond-Rich Pharmacophore

The elevated H-bond donor/acceptor count and increased PSA of this compound relative to 2-phenyl-indazol-3-one make it a suitable probe for exploring binding interactions in targets where hydrogen-bond networks are critical, such as kinase hinge regions or the NOS active-site arginine/glutamate cluster [1]. The ortho-hydroxyl group can be used as a synthetic handle for further derivatization (e.g., ester prodrugs, carbamates) to modulate pharmacokinetic properties while preserving core binding interactions.

Metabolite Identification and Prodrug Strategy Development

The free phenolic –OH makes this compound a direct Phase II conjugation substrate, serving as a model compound for studying glucuronidation/sulfation rates of indazolinones [2]. It can be compared head-to-head with its 2-(2-methoxyphenyl) counterpart to evaluate the rate-limiting effect of O-demethylation versus direct conjugation in in vitro hepatocyte or microsomal assays, supporting prodrug versus active drug design decisions.

Physicochemical Reference Standard for Computational ADME Model Calibration

With its experimentally accessible LogP (~2.0) and PSA (58 Ų), this compound sits at a property 'decision boundary' for oral absorption and CNS penetration (Rule-of-Five thresholds: PSA <60 Ų desirable for CNS). It serves as a calibration standard for in silico models predicting brain penetration, solubility, and permeability for 2-aryl-indazol-3-one chemical space . Its property shift relative to the 2-phenyl analog (ΔLogP ~ –0.88) provides a useful reference point for quantifying the impact of aromatic hydroxylation on ADME parameters.

Conformational and Tautomeric Probe in Structural Biology Studies

The intramolecular hydrogen bond formed between the ortho-hydroxyl and the C3 carbonyl provides a naturally constrained conformation that can be exploited in X-ray crystallography or NMR-based binding studies to determine the bioactive conformation of indazolinone ligands [3]. The distinct tautomeric equilibrium influenced by this substituent (as demonstrated by 15N NMR studies on related indazolinones) makes it a valuable probe for understanding tautomer-dependent target recognition.

Quote Request

Request a Quote for 2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.